molecular formula C14H17N3O2 B2829396 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034377-27-8

1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2829396
CAS No.: 2034377-27-8
M. Wt: 259.309
InChI Key: LBUOREHHXHYHMI-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carboxylic acid with 3-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone
  • Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanone

Uniqueness

Furan-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

furan-2-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-8-6-12(15-16)11-4-2-7-17(10-11)14(18)13-5-3-9-19-13/h3,5-6,8-9,11H,2,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUOREHHXHYHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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